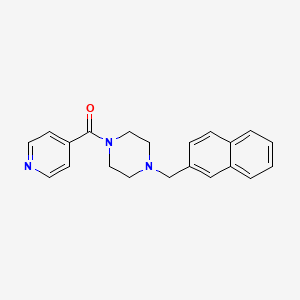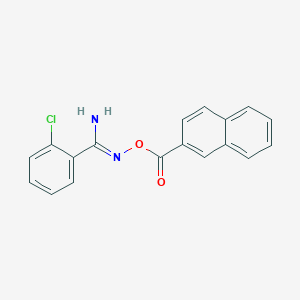
isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate, also known as IMPP, is a chemical compound that belongs to the pyrazole class. It is widely used in scientific research as a tool compound to study the biological effects of pyrazoles. IMPP has been shown to exhibit a range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and oxidative stress. isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been shown to activate certain receptors, such as the peroxisome proliferator-activated receptor gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. It has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth and proliferation of cancer cells. isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been shown to improve glucose and lipid metabolism, and to enhance cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate in scientific research is its ability to modulate various signaling pathways in cells, making it a versatile tool compound for studying a range of biological processes. However, one limitation of using isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate and its biological effects. One area of research is the development of more potent and selective analogs of isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate that can be used to further elucidate its mechanism of action and biological effects. Another area of research is the investigation of the potential use of isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, the development of new methods for the synthesis and purification of isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate could help to improve its utility as a tool compound for scientific research.
Méthodes De Synthèse
The synthesis of isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves a multi-step process that includes the reaction of isobutyl acetoacetate with 4-methylbenzaldehyde, followed by cyclization with hydrazine hydrate and subsequent esterification with phenylacetic acid. The resulting compound is then purified by recrystallization to obtain pure isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate.
Applications De Recherche Scientifique
Isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been widely used in scientific research as a tool compound to study the biological effects of pyrazoles. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides.
Propriétés
IUPAC Name |
2-methylpropyl 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15(2)14-25-21(24)19-13-23(18-7-5-4-6-8-18)22-20(19)17-11-9-16(3)10-12-17/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVPMLWUYGJJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)OCC(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)

![3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5760578.png)

![N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5760593.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5760620.png)

![2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5760636.png)

![2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5760657.png)